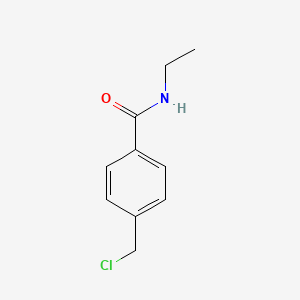

4-(Chloromethyl)-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

The molecular structure can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications

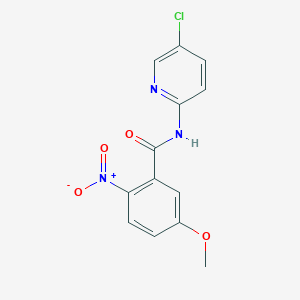

1. Synthesis and Structural Characterization

- 4-(Chloromethyl)-N-ethylbenzamide is used in the synthesis of novel compounds with potential pharmacological applications. For instance, it was involved in the synthesis of a novel CCR5 antagonist, highlighting its role in medicinal chemistry (H. Bi, 2015).

2. Molecular Interaction Studies

- The compound has been employed in research to study molecular interactions, such as in the determination of dopamine D(4) receptor density, showcasing its utility in neuropharmacological research (N. Colabufo et al., 2001).

3. Crystal Engineering and Design

- In crystal engineering, 4-(Chloromethyl)-N-ethylbenzamide is used to understand the interactions between molecules. Studies have been conducted on the crystal structure of related compounds, aiding in the design of new materials (B. K. Saha et al., 2005).

4. Organic Synthesis and Ring Expansion Studies

- It serves as a precursor in organic synthesis, particularly in nucleophile-mediated ring expansion processes. This indicates its versatility in synthetic organic chemistry (A. Fesenko & A. Shutalev, 2011).

5. Catalysis and Reaction Studies

- The compound is utilized in studies exploring catalysis mechanisms, such as in platinum-catalyzed intermolecular hydroamination reactions, highlighting its significance in catalytic research (Xiang Wang and R. Widenhoefer, 2004).

6. Adsorption and Separation Technologies

- Research has been conducted on using chloromethylated polystyrene-based materials for selective molecular separation, where derivatives of 4-(Chloromethyl)-N-ethylbenzamide play a crucial role (Yue Sun & Weisheng Zheng, 2020).

7. Anticancer Research

- In the field of cancer research, derivatives of 4-(Chloromethyl)-N-ethylbenzamide have been studied for their potential in treating lymphoma, showcasing its application in oncology (R. Koiri et al., 2009).

Mechanism of Action

Target of Action

For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been reported to target CLDN18.2 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Mode of Action

For example, hymexazol-linked chitosan derivatives (HML-CS) have shown stronger antifungal activity than chitosan alone, suggesting a synergistic effect between the moieties .

Biochemical Pathways

For instance, chloromethyl ketone has been reported as a novel antibacterial warhead in covalent antibiotic design .

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .

Result of Action

For instance, hymexazol-linked chitosan derivatives (HML-CS) have shown strong antifungal activity against certain plant pathogenic fungi .

Action Environment

It is known that environmental conditions such as temperature, ph, and presence of other substances can influence the action of chemical compounds .

Safety and Hazards

properties

IUPAC Name |

4-(chloromethyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRIUIRDTOWAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)